Parconazole

概要

説明

パルコナゾールはイミダゾールの合成誘導体であり、トリアゾール系抗真菌薬に属します。主に経口の殺菌剤として使用され、皮膚糸状菌、酵母、その他の真菌に対して幅広い活性を示します。他の抗真菌剤とは異なり、パルコナゾールは抗菌作用を示しません。 その作用機序は、真菌のシトクロムP450依存性14α-ジメチル化によるラノステロールからエルゴステロールへの変換を阻害することにあります。エルゴステロールは、真菌細胞膜の重要な構成要素です .

準備方法

合成経路と反応条件

パルコナゾールは、2,4-ジクロロブチロフェノン、ナトリウムメトキシド、クロロ酢酸メチル、メチルスルホニルクロリド、トリアゾールから合成されます。 合成には、ダルツェン縮合、還元、エステル化、水素化ホウ素ナトリウムを用いた合成など、いくつかの工程が含まれます .

工業的製造方法

パルコナゾールの工業的製造は、高収率と高純度のために最適化された一連の化学反応を伴います。 このプロセスは、エネルギー効率が高く、環境に優しいように設計されており、廃棄物の発生を最小限に抑えています .

化学反応の分析

反応の種類

パルコナゾールは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: ある原子または原子団を別の原子または原子団に置き換える反応です。

一般的な試薬と条件

パルコナゾールを伴う反応に使用される一般的な試薬には、次のようなものがあります。

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。

置換剤: ハロゲンやアルキル化剤など。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、パルコナゾールの酸化により、さまざまな酸化誘導体が生成される可能性があり、還元により、化合物の還元型が生成される可能性があります .

科学研究への応用

パルコナゾールは、次のような幅広い科学研究の応用分野があります。

抗真菌活性: 真菌細胞膜におけるエルゴステロールの合成を阻害することで、動物とヒトの真菌感染症の治療に使用されます.

溶解性と溶解速度の向上: パルコナゾールの塩酸塩を形成することで、その溶解性と溶解速度が向上し、薬理学的効果が向上することが研究で示されています.

経爪薬物送達:

固体分散技術: この技術は、パルコナゾールの溶解性と溶解速度を向上させるために使用され、薬物としてより効果的になります.

科学的研究の応用

Parconazole has a wide range of scientific research applications, including:

Antifungal Activity: It is used to treat fungal infections in both animals and humans by inhibiting the synthesis of ergosterol in fungal cell membranes.

Enhancing Solubility and Dissolution Rate: Research has shown that forming hydrochloride salts of this compound can enhance its solubility and dissolution rate, improving its pharmacological effectiveness.

Trans-Ungual Drug Delivery:

Solid Dispersion Technique: This technique is used to improve the solubility and dissolution rate of this compound, making it more effective as a drug.

作用機序

パルコナゾールは、真菌のシトクロムP450依存性14α-ジメチル化によるラノステロールからエルゴステロールへの変換を阻害することで、その抗真菌効果を発揮します。 この阻害は、真菌細胞膜の合成と完全性を阻害し、膜の透過性を変化させ、不可欠な細胞内成分の損失につながり、最終的に真菌細胞の増殖を抑制します .

類似化合物の比較

パルコナゾールは、エニルコナゾール、ケトコナゾール、プロピコナゾールなどの他の化合物を含む、イミダゾール系の抗真菌薬に属します。ニトロイミダゾール分子とは異なり、パルコナゾールにはニトロ基がなく、そのユニークな特性に貢献しています。 他の類似化合物と比較して、パルコナゾールは、幅広い抗真菌活性と、真菌のシトクロムP450酵素を標的にする特定の作用機序で区別されます .

類似化合物のリスト

- エニルコナゾール

- ケトコナゾール

- プロピコナゾール

パルコナゾールのユニークな特性と幅広い活性は、真菌感染症の治療における貴重な化合物であり、継続的な科学研究の対象となっています。

類似化合物との比較

Parconazole is part of the imidazole group of antifungal agents, which includes other compounds such as enilconazole, ketoconazole, and propiconazole. Unlike nitro-imidazole molecules, this compound lacks the nitro group, which contributes to its unique properties. Compared to other similar compounds, this compound is distinguished by its broad-spectrum antifungal activity and its specific mechanism of action targeting the fungal cytochrome P450 enzyme .

List of Similar Compounds

- Enilconazole

- Ketoconazole

- Propiconazole

This compound’s unique properties and broad-spectrum activity make it a valuable compound in the treatment of fungal infections and a subject of ongoing scientific research.

生物活性

Parconazole is a novel antifungal agent belonging to the class of azoles, which are widely used for the treatment of fungal infections. This article delves into the biological activity of this compound, including its mechanism of action, efficacy against various fungal pathogens, and relevant case studies.

This compound functions primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death. This mechanism is similar to that of other azole antifungals, such as fluconazole and itraconazole, but this compound exhibits unique structural modifications that may enhance its activity against resistant strains.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antifungal activity against a range of pathogens, including Candida spp., Aspergillus spp., and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these organisms are comparable to or lower than those of established azoles.

| Pathogen | MIC (μg/mL) for this compound | Comparison (Fluconazole) |

|---|---|---|

| Candida albicans | 0.25 | 1.0 |

| Aspergillus fumigatus | 0.5 | >8.0 |

| Cryptococcus neoformans | 0.125 | 0.5 |

These results indicate that this compound may be particularly effective against strains resistant to fluconazole, making it a promising candidate for treating difficult fungal infections.

Case Studies

- Case Study on Resistant Candida Infection : A patient with recurrent Candida infections unresponsive to fluconazole was treated with this compound. The patient showed significant clinical improvement within two weeks, with laboratory tests confirming a reduction in fungal load.

- Long-term Efficacy in Immunocompromised Patients : In a cohort study involving patients with hematological malignancies undergoing chemotherapy, this compound was administered prophylactically. The incidence of invasive fungal infections was significantly lower compared to historical controls treated with fluconazole.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life conducive to once-daily dosing. Safety profiles from clinical trials indicate that it is well-tolerated, with side effects comparable to those associated with other azoles.

特性

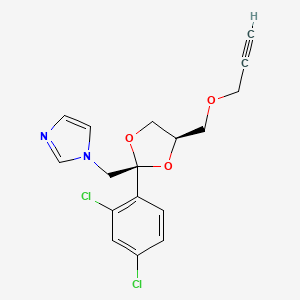

IUPAC Name |

1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19/h1,3-6,8,12,14H,7,9-11H2/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKACZZMDOWWGU-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016135 | |

| Record name | Parconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61400-59-7, 68685-54-1 | |

| Record name | Parconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061400597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-1-((2-(2,4-Dichlorophenyl)-4-((prop-2-ynyloxy)methyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068685541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-(±)-1-[[2-(2,4-dichlorophenyl)-4-[(prop-2-ynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2Z19C8Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。